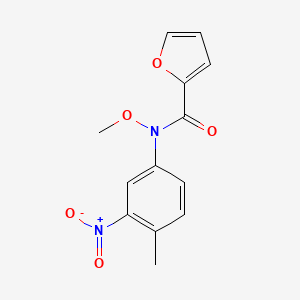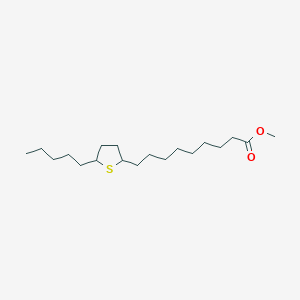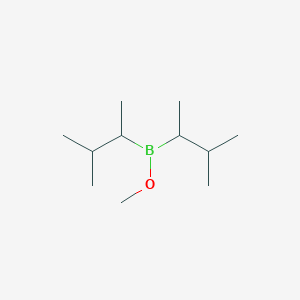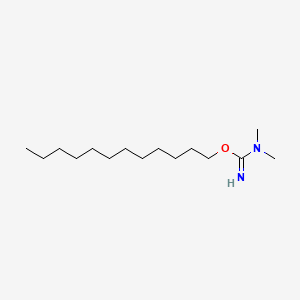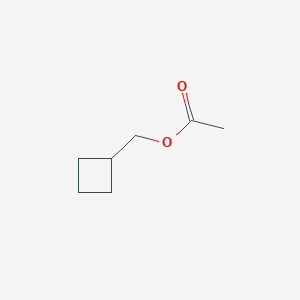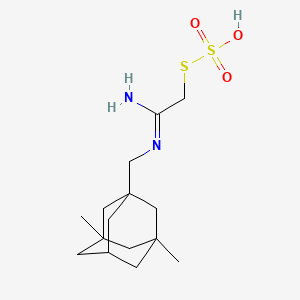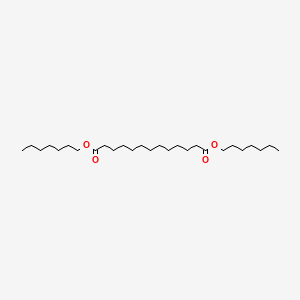
Diheptyl tridecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl tridecanedioate is an organic compound belonging to the class of diesters. It is formed by the esterification of tridecanedioic acid with heptyl alcohol. This compound is known for its applications in various industries, including cosmetics and lubricants, due to its excellent emollient and lubricating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diheptyl tridecanedioate is synthesized through the esterification of tridecanedioic acid with heptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired diester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tridecanedioic acid and heptyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester product.
Análisis De Reacciones Químicas
Types of Reactions
Diheptyl tridecanedioate primarily undergoes esterification and hydrolysis reactions. In the presence of strong acids or bases, it can be hydrolyzed back to tridecanedioic acid and heptyl alcohol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Esterification: Tridecanedioic acid, heptyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), aqueous conditions.
Transesterification: Other alcohols, acid or base catalysts, elevated temperatures.
Major Products Formed
Hydrolysis: Tridecanedioic acid and heptyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Diheptyl tridecanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in topical formulations for its emollient properties, which help in moisturizing and protecting the skin.
Industry: Utilized in the formulation of lubricants and greases, providing excellent lubrication and reducing friction in mechanical systems.
Mecanismo De Acción
The mechanism of action of diheptyl tridecanedioate is primarily related to its physical properties. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft feel. In lubricants, it reduces friction between moving parts, thereby enhancing the efficiency and lifespan of mechanical systems.
Comparación Con Compuestos Similares
Similar Compounds
Diheptyl succinate: Another diester with similar emollient properties, used in cosmetics and personal care products.
Diisooctyl phthalate: A commonly used plasticizer in the production of flexible PVC products.
Diethylhexyl adipate: Used as a plasticizer and emollient in various applications.
Uniqueness
Diheptyl tridecanedioate is unique due to its longer carbon chain length compared to similar compounds like diheptyl succinate and diethylhexyl adipate. This longer chain length contributes to its superior lubricating properties and higher stability, making it particularly valuable in high-performance applications.
Propiedades
Número CAS |
42234-14-0 |
|---|---|
Fórmula molecular |
C27H52O4 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
diheptyl tridecanedioate |
InChI |
InChI=1S/C27H52O4/c1-3-5-7-16-20-24-30-26(28)22-18-14-12-10-9-11-13-15-19-23-27(29)31-25-21-17-8-6-4-2/h3-25H2,1-2H3 |
Clave InChI |
WHRGOZJVPIAZKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)CCCCCCCCCCCC(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)
